An In-depth Technical Guide to the Solubility of 4-Benzoylpiperidine Hydrochloride in Organic Solvents
An In-depth Technical Guide to the Solubility of 4-Benzoylpiperidine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzoylpiperidine hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes a qualitative solubility profile based on the physicochemical properties of the compound, detailed experimental protocols for solubility determination, and a template for data presentation.
Qualitative Solubility Profile
4-Benzoylpiperidine hydrochloride (CAS No: 25519-80-6) is the hydrochloride salt of an organic base.[1] This structure suggests that its solubility will be highly dependent on the polarity and protic nature of the solvent. As an amine hydrochloride, it is expected to be soluble in water.[2][3] Its solubility in organic solvents can be predicted as follows:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. The hydroxyl groups of these solvents can solvate both the chloride anion and the protonated piperidine ring through hydrogen bonding. Patents describing reactions involving 4-benzoylpiperidine hydrochloride often use ethanol as a solvent, implying good solubility.[4]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Moderate to high solubility is expected. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, as well as many inorganic salts.[5][6][7] Acetonitrile is also a polar aprotic solvent used in reactions with 4-benzoylpiperidine hydrochloride, suggesting it is a viable solvent.[8]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Low to negligible solubility is predicted. The ionic nature of the hydrochloride salt makes it incompatible with nonpolar, non-hydrogen bonding solvents.
Quantitative Solubility Data
As precise, publicly available quantitative data is scarce, the following table is provided as a template for researchers to record their experimentally determined solubility values for 4-Benzoylpiperidine hydrochloride at a specified temperature (e.g., 25 °C).
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | |||
| Acetonitrile | ||||
| Acetone | ||||
| Tetrahydrofuran (THF) | ||||
| Nonpolar Aprotic | Dichloromethane | |||
| Toluene | ||||
| Diethyl Ether | ||||
| Hexane |
Experimental Protocols for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of 4-Benzoylpiperidine hydrochloride in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
4-Benzoylpiperidine hydrochloride
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Vortex mixer
-
Centrifuge
Procedure
-
Preparation of the Sample:
-
Add an excess amount of 4-Benzoylpiperidine hydrochloride to a vial. The key is to have undissolved solid remaining after equilibrium is reached to ensure the solution is saturated.
-
Record the approximate amount of solid added.
-
-
Solvent Addition:
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After the equilibration period, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid from the supernatant.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the dissolved 4-Benzoylpiperidine hydrochloride.
-
-
Calculation:
-
Calculate the solubility using the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for Determining Equilibrium Solubility.
References
- 1. 4-Benzoylpiperidine hydrochloride | C12H16ClNO | CID 2724437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. US8658131B2 - Compounds comprising 4-benzoylpiperidine as a sigma-1-selective ligand - Google Patents [patents.google.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. PYRAZOLO[3,4-B]PYRIDINE COMPOUNDS, AND THEIR USE AS PDE4 INHIBITORS - Patent 1940835 [data.epo.org]
